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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the clinical trial results and

data for AGI-12026, commercially known as Ivosidenib (Tibsovo®). Ivosidenib is a first-in-class,

oral, targeted inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in the IDH1

gene are a key driver in several cancers, leading to the accumulation of the oncometabolite D-

2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Ivosidenib works by inhibiting the

mutant IDH1 enzyme, thereby reducing 2-HG levels and inducing differentiation of cancer cells.

[1][2][3][4]

This document summarizes key quantitative data from pivotal clinical trials in its approved

indications, details the experimental protocols of these trials, and compares its performance

against relevant therapeutic alternatives.

Mechanism of Action: Targeting Mutant IDH1
Mutations in the IDH1 enzyme lead to a neomorphic activity that converts α-ketoglutarate (α-

KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively

inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to

epigenetic alterations and a block in cellular differentiation.[3][4] Ivosidenib selectively binds to

and inhibits the mutant IDH1 protein, leading to a significant reduction in 2-HG levels.[1][2] This

restores normal cellular differentiation processes and inhibits the growth of IDH1-mutant cancer

cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15574180?utm_src=pdf-interest
https://www.benchchem.com/product/b15574180?utm_src=pdf-body
https://oncpracticemanagement.com/special-issues/2020-oncology-drug-coding-and-updates/pemazyre-pemigatinib-first-targeted-therapy-fda-approved-for-cholangio-carcinoma-with-fgfr2-biomarker
https://www.oncologynewscentral.com/article/fda-approves-olutasidenib-rezlidhia-for-relapsed-or-refractory-acute-myeloid-leukemia-with-idh1-mutation
https://www.onclive.com/view/infigratinib-represents-new-option-for-fgfr2-cholangiocarcinoma-as-efforts-shift-to-target-other-fgfr-alterations
https://aacrjournals.org/cancerdiscovery/article/11/8/OF5/666183/Infigratinib-Approved-for
https://oncpracticemanagement.com/special-issues/2020-oncology-drug-coding-and-updates/pemazyre-pemigatinib-first-targeted-therapy-fda-approved-for-cholangio-carcinoma-with-fgfr2-biomarker
https://www.onclive.com/view/infigratinib-represents-new-option-for-fgfr2-cholangiocarcinoma-as-efforts-shift-to-target-other-fgfr-alterations
https://aacrjournals.org/cancerdiscovery/article/11/8/OF5/666183/Infigratinib-Approved-for
https://oncpracticemanagement.com/special-issues/2020-oncology-drug-coding-and-updates/pemazyre-pemigatinib-first-targeted-therapy-fda-approved-for-cholangio-carcinoma-with-fgfr2-biomarker
https://www.oncologynewscentral.com/article/fda-approves-olutasidenib-rezlidhia-for-relapsed-or-refractory-acute-myeloid-leukemia-with-idh1-mutation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal Cell

IDH1-Mutant Cancer Cell

Isocitrate Wild-type
IDH1 α-Ketoglutarate

Normal Cellular
Metabolism and
Differentiation

Isocitrate
Mutant
IDH1 α-Ketoglutarate

2-Hydroxyglutarate
(Oncometabolite)Neomorphic

Activity

Blocked Cellular
Differentiation &

Oncogenesis

Ivosidenib
(AGI-12026)

Inhibits

Click to download full resolution via product page

Ivosidenib's targeted inhibition of mutant IDH1.

Clinical Trial Data Summary
Acute Myeloid Leukemia (AML)
Ivosidenib is approved for the treatment of adult patients with relapsed or refractory (R/R) AML

with a susceptible IDH1 mutation, and for newly diagnosed AML with a susceptible IDH1

mutation in patients who are ≥75 years old or who have comorbidities that preclude the use of

intensive induction chemotherapy.

Table 1: Efficacy of Ivosidenib in Newly Diagnosed IDH1-Mutant AML (AGILE Study,

NCT03173248)[5][6]
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Endpoint
Ivosidenib + Azacitidine
(n=73)

Placebo + Azacitidine
(n=75)

Median Overall Survival (OS) 29.3 months 7.9 months

Hazard Ratio (HR) for OS

(95% CI)
0.42 (0.27–0.65) -

p-value < 0.0001 -

Event-Free Survival (EFS) Not Reached 2.0 months

Complete Remission (CR)

Rate
47% 15%

CR + CR with partial

hematologic recovery (CRh)

Rate

51% 18%

Transfusion Independence 53.8% 17.1%

Table 2: Efficacy of Ivosidenib Monotherapy in Relapsed/Refractory IDH1-Mutant AML (Phase 1

Study)[7]

Endpoint Ivosidenib (n=179)

Overall Response Rate (ORR) 41.9%

CR + CRh Rate 31.8%

CR Rate 24%

Median Duration of CR+CRh 8.2 months

Median Time to CR/CRh 2.0 months

Cholangiocarcinoma
Ivosidenib is approved for the treatment of adult patients with previously treated, locally

advanced or metastatic cholangiocarcinoma with an IDH1 mutation.
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Table 3: Efficacy of Ivosidenib in Previously Treated IDH1-Mutant Cholangiocarcinoma

(ClarIDHy Study, NCT02989857)[8][9][10]

Endpoint Ivosidenib (n=124) Placebo (n=61)

Median Progression-Free

Survival (PFS)
2.7 months 1.4 months

Hazard Ratio (HR) for PFS

(95% CI)
0.37 (0.25–0.54) -

p-value < 0.0001 -

Median Overall Survival (OS) 10.8 months
9.7 months (70% crossover to

Ivosidenib)

Hazard Ratio (HR) for OS

(95% CI)
0.79 (0.56–1.12) -

p-value 0.093 -

Glioma
Ivosidenib has been investigated in patients with IDH1-mutant advanced glioma.

Table 4: Efficacy of Ivosidenib in IDH1-Mutant Advanced Glioma (Phase 1 Study,

NCT02073994)[11][12]

Endpoint
Non-enhancing Glioma
(n=35)

Enhancing Glioma (n=31)

Objective Response Rate

(ORR)
2.9% (1 partial response) 0%

Stable Disease 85.7% 45.2%

Median Progression-Free

Survival (PFS)
13.6 months 1.4 months

Experimental Protocols
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Newly Diagnosed IDH1-Mutant AML
(≥75 years or unfit for intensive chemotherapy)

Randomization (1:1)

Ivosidenib (500 mg QD) +
Azacitidine (75 mg/m² for 7 days)

 Arm A

Placebo (QD) +
Azacitidine (75 mg/m² for 7 days)

 Arm B

28-day cycles

Primary Endpoint: Event-Free Survival
Secondary Endpoints: OS, CR rate, ORR, Safety
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Previously Treated, Unresectable or Metastatic
IDH1-Mutant Cholangiocarcinoma

Randomization (2:1)

Ivosidenib (500 mg QD)

 Arm A

Placebo (QD)

 Arm B

Continuous 28-day cycles
until disease progression or unacceptable toxicity

Placebo patients could cross over to Ivosidenib
upon radiographic disease progression

Primary Endpoint: Progression-Free Survival (PFS)
Secondary Endpoint: Overall Survival (OS)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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